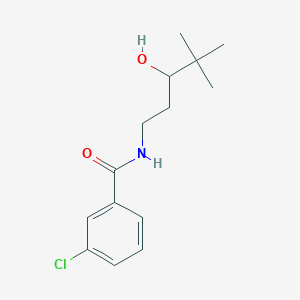
3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide, also known as GW501516, is a synthetic drug that has gained popularity among athletes and bodybuilders due to its potential to enhance physical performance. This compound belongs to a class of drugs known as selective androgen receptor modulators (SARMs) and has been extensively studied for its potential use in the treatment of various diseases, including obesity, diabetes, and cardiovascular diseases.
Aplicaciones Científicas De Investigación
Antiviral Applications
3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide: has been explored for its potential antiviral properties. Indole derivatives, which share a similar structural motif, have shown inhibitory activity against influenza A and other viruses . This suggests that our compound of interest could be synthesized into derivatives that might serve as antiviral agents, potentially contributing to treatments for viral infections.
Antimicrobial and Antifungal Activity
Salicylanilides, a class of compounds related to 3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide , display potent antimicrobial and antifungal activities . These properties make them valuable in the development of new medications to combat resistant strains of bacteria and fungi, addressing a growing concern in public health.
Agricultural Chemicals
In agriculture, compounds like 3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide could be used to develop new pesticides or herbicides. Their chemical structure could be modified to target specific pests or weeds, enhancing crop protection and contributing to food security.
Industrial Applications
The unique properties of 3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide make it a candidate for various industrial applications, such as the synthesis of polymers or as intermediates in the production of dyes and pigments. Its versatility could lead to innovations in material science and engineering.
Environmental Science
In environmental science, the compound could be used in the synthesis of chemicals that help in pollution control or waste management. For instance, derivatives of this compound might be effective in breaking down pollutants or as part of bioremediation processes .
Pharmacological Research
3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide: may serve as a precursor in the synthesis of pharmacologically active molecules. Its structure could be utilized to create new drugs with anti-inflammatory, analgesic, or other therapeutic effects .
Mecanismo De Acción
Target of Action
Compounds similar to “3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide” often target specific enzymes or receptors in the body. These targets can be involved in various biological processes, such as cell growth, immune response, or metabolic pathways .
Mode of Action
The compound “3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide” might interact with its target by binding to the active site, thereby modulating the target’s activity. This interaction can result in changes to the biological process that the target is involved in .
Biochemical Pathways
Upon interaction with its target, “3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide” could affect various biochemical pathways. The downstream effects would depend on the specific pathways that are affected .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide” would influence its bioavailability. Factors such as how well it is absorbed in the gut, how it is distributed in the body, how it is metabolized, and how it is excreted would all impact its effectiveness .
Result of Action
The molecular and cellular effects of “3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide” would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell function to modulation of a whole body physiological response .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide”. For example, certain conditions might enhance or inhibit its interaction with its target .
Propiedades
IUPAC Name |
3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-14(2,3)12(17)7-8-16-13(18)10-5-4-6-11(15)9-10/h4-6,9,12,17H,7-8H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATAVFRPXDRGMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C1=CC(=CC=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-((4-ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2595622.png)

![N-[2-[3-(1H-Imidazol-2-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2595624.png)
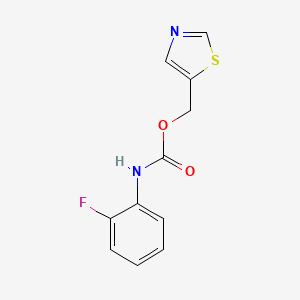
![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2595628.png)


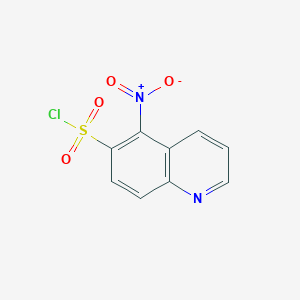
![N-(6-(N-(tert-butyl)sulfamoyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2595634.png)
![N-{[(diphenylmethyl)carbamoyl]methyl}-N-methylprop-2-enamide](/img/structure/B2595636.png)
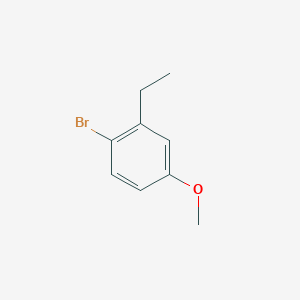
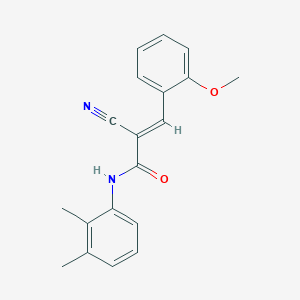
![N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2595642.png)
![N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2595643.png)